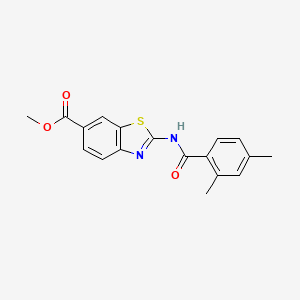

methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[(2,4-dimethylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-10-4-6-13(11(2)8-10)16(21)20-18-19-14-7-5-12(17(22)23-3)9-15(14)24-18/h4-9H,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIVEWYLBGTMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate typically involves multi-step reactionsThe reaction conditions often involve the use of reagents such as phosphorus pentasulfide and methylene chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common reagents and conditions used in these reactions include organic solvents like methylene chloride, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that benzothiazole derivatives, including methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate, exhibit promising anticancer properties. Benzothiazole compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

2. Neuroprotective Effects

Benzothiazole derivatives are being investigated for their neuroprotective effects against neurodegenerative disorders. They may act by inhibiting the aggregation of proteins associated with diseases like Alzheimer’s and Parkinson’s. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological conditions .

3. Antimicrobial Properties

this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that benzothiazole derivatives can disrupt bacterial cell membranes or interfere with metabolic pathways, making them candidates for developing new antibiotics .

Material Science Applications

1. Dye Synthesis

Benzothiazole compounds are utilized in dye synthesis due to their ability to absorb light effectively. This compound can be incorporated into dye formulations for textiles and plastics, enhancing colorfastness and stability under UV light exposure .

2. Polymer Chemistry

In polymer science, benzothiazole derivatives are being explored as additives to improve the properties of polymers. They can enhance thermal stability and mechanical strength while providing UV protection, which is critical for outdoor applications .

Case Studies

Mechanism of Action

The mechanism of action of methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. It can bind to DNA and proteins, leading to the inhibition of key biological pathways. For example, it may interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:

2-Methylbenzothiazole: Known for its MAO-B inhibitory activity.

Benzo[d]thiazol-2-ylamine: Exhibits antimicrobial and anti-inflammatory properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

Methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C₁₃H₁₅N₃O₂S

- Molecular Weight : 273.35 g/mol

- CAS Number : Not explicitly listed, but can be derived from its structural components.

The biological activity of this compound is largely attributed to its interactions with various biological targets. Benzothiazole derivatives are known for their ability to inhibit several enzymes and receptors involved in critical physiological processes.

Target Enzymes and Receptors

- Acetylcholinesterase (AChE) : Compounds similar to this compound have shown promise in inhibiting AChE, which is crucial for neurotransmission.

- Monoamine Oxidase (MAO) : Inhibition of MAO has implications in treating neurodegenerative diseases such as Alzheimer's.

- Histamine H3 Receptor : Some benzothiazole derivatives act as ligands for this receptor, potentially influencing cognitive functions and appetite regulation.

Biological Activity Studies

Recent studies have evaluated the biological activity of similar benzothiazole derivatives, providing insights into their pharmacological potential.

Table 1: Biological Activity of Related Benzothiazole Derivatives

These findings indicate that this compound may exhibit similar or enhanced biological activities compared to these derivatives.

Case Studies

- Antimicrobial Activity : A study on benzothiazole derivatives demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups enhanced the activity, suggesting a structure-activity relationship that could be applicable to this compound .

- Neuroprotective Effects : In vitro studies indicated that certain benzothiazoles could protect neuronal cells from oxidative stress by modulating MAO activity. This suggests potential applications in neurodegenerative disease therapies .

Q & A

Synthesis and Optimization of Methyl 2-(2,4-Dimethylbenzamido)-1,3-Benzothiazole-6-Carboxylate

Q: What are the critical steps and common challenges in synthesizing this compound? A: The synthesis typically involves multi-step reactions, including condensation of benzothiazole precursors with substituted benzamides. Key steps include:

- Amide Coupling: Reaction of 6-carboxybenzothiazole derivatives with 2,4-dimethylbenzoyl chloride under anhydrous conditions, requiring precise stoichiometry and catalysts like DCC (dicyclohexylcarbodiimide) to minimize side products .

- Esterification: Methylation of the carboxylic acid group using methanol/HCl or dimethyl sulfate, with careful pH control to avoid hydrolysis of the benzothiazole ring .

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is critical to achieve >95% purity. Common challenges include low yields due to steric hindrance from the 2,4-dimethyl substituent and competing side reactions (e.g., ring-opening of the benzothiazole) .

Characterization Techniques for Structural Confirmation

Q: Which analytical methods are most reliable for confirming the structure of this compound? A: A combination of spectral and crystallographic methods is essential:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) should show distinct signals for the methyl ester (δ 3.8–3.9 ppm), benzothiazole protons (δ 7.2–8.1 ppm), and dimethylbenzamido group (δ 2.3–2.6 ppm). Discrepancies in integration ratios may indicate impurities .

- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS confirms molecular weight ([M+H]⁺ expected at ~370 m/z) and purity (>98%) .

- X-ray Crystallography: Single-crystal analysis resolves ambiguities in regiochemistry, particularly for the benzamido substitution pattern, as seen in related benzothiazole-carboxylate structures .

Initial Biological Activity Profiling

Q: How can researchers design experiments to screen for potential biological activities? A: Prioritize assays based on structural analogs:

- Antimicrobial Activity: Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, given the thiazole ring’s known role in disrupting bacterial membranes .

- Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with positive controls (e.g., doxorubicin). Monitor for apoptosis via flow cytometry (Annexin V/PI staining) .

- Mechanistic Studies: Use molecular docking (AutoDock Vina) to predict interactions with targets like topoisomerase II or tubulin, guided by the benzothiazole scaffold’s affinity for DNA/protein binding .

Advanced Structure-Activity Relationship (SAR) Studies

Q: What strategies optimize the compound’s bioactivity through structural modifications? A: Focus on substituent effects:

- Benzamido Group: Replace 2,4-dimethyl groups with electron-withdrawing substituents (e.g., -NO₂, -CF₃) to enhance electrophilicity and target binding. Compare IC₅₀ values in enzyme inhibition assays .

- Benzothiazole Core: Introduce heteroatoms (e.g., N→O in oxazole analogs) to modulate solubility and metabolic stability. Assess pharmacokinetics (e.g., LogP, plasma protein binding) .

- Ester vs. Carboxylic Acid: Hydrolyze the methyl ester to the free acid and evaluate changes in cytotoxicity and bioavailability using in vitro/in vivo models .

Computational Modeling for Target Identification

Q: How can molecular dynamics (MD) simulations guide target identification? A: Follow this workflow:

Docking: Screen against databases (e.g., PDB) using Glide or Schrödinger. Prioritize targets with high docking scores (e.g., EGFR kinase, Ki < 10 nM) .

MD Simulations (GROMACS): Simulate ligand-protein complexes (50 ns) to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bond persistence (>80% simulation time) .

Free Energy Calculations (MM/PBSA): Calculate binding free energies (ΔG < −30 kcal/mol) to validate predicted interactions .

Addressing Spectral Data Contradictions

Q: How to resolve discrepancies in NMR or MS data during characterization? A: Systematic troubleshooting steps include:

- Impurity Analysis: Compare HPLC retention times with synthetic intermediates to identify unreacted starting materials or byproducts .

- Isotopic Pattern Validation: Use high-resolution MS (HRMS) to distinguish between [M+H]⁺ and adducts (e.g., [M+Na]⁺). A deviation >5 ppm suggests incorrect elemental composition .

- Variable Temperature NMR: Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) to reduce viscosity-induced line broadening .

In Vivo Toxicity and Pharmacokinetic Profiling

Q: What protocols ensure reliable in vivo data for this compound? A: Key considerations:

- Acute Toxicity (OECD 423): Administer escalating doses (10–100 mg/kg) to rodents, monitoring for 14 days. Calculate LD₅₀ and histopathological changes .

- Pharmacokinetics: Conduct IV/oral dosing in rats (5 mg/kg). Plasma samples analyzed via LC-MS/MS for AUC, Cₘₐₓ, and t₁/₂. Note: Methyl esters may hydrolyze rapidly, requiring prodrug strategies .

- Toxicokinetics: Measure metabolite accumulation in liver microsomes (CYP450 isoforms) to predict drug-drug interactions .

Reproducibility Challenges in Biological Assays

Q: How to address variability in bioactivity results across labs? A: Implement standardized protocols:

- Cell Line Authentication: Use STR profiling to confirm cell line identity (e.g., ATCC standards) .

- Compound Storage: Store solutions in anhydrous DMSO at −80°C to prevent hydrolysis. Re-test potency after 6 months .

- Positive/Negative Controls: Include reference compounds (e.g., cisplatin for cytotoxicity) and vehicle-only groups in each assay plate .

Crystallographic Analysis of Polymorphs

Q: How does polymorphism affect the compound’s physicochemical properties? A: Polymorph screening (via solvent evaporation or slurry methods) identifies forms with distinct stability:

- Form I (from ethanol): Monoclinic, P2₁/c, Z=4. Exhibits higher solubility but lower melting point (mp ~145°C) .

- Form II (from acetonitrile): Triclinic, P-1, Z=2. Improved thermal stability (mp ~160°C) but reduced dissolution rate. Use DSC and PXRD to characterize .

Environmental and Safety Considerations

Q: What precautions are necessary for safe handling and waste disposal? A: Adhere to:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Waste Management: Collect organic waste in halogen-resistant containers. Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .

- Spill Control: Absorb solids with vermiculite, and decontaminate surfaces with 10% NaOH/ethanol solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.